Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate
Description
Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate is a structurally complex molecule featuring a tetrahydropyran (THP) core with distinct stereochemical and functional group modifications. Its key attributes include:
- Stereochemistry: The (2S,3S,4S) configuration defines its three-dimensional arrangement, critical for interactions in chiral environments.
- Functional groups: A carbamate group (-NHCOO-) linked to the THP ring at position 4, an allyl ester (-OCH₂CHCH₂), a methoxy group (-OCH₃) at position 6, a hydroxyl group (-OH) at position 3, and a methyl substituent at position 2.
- Physicochemical properties: The carbamate and hydroxyl groups enhance polarity, while the methoxy and methyl groups contribute to lipophilicity.
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
prop-2-enyl N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]carbamate |
InChI |
InChI=1S/C11H19NO5/c1-4-5-16-11(14)12-8-6-9(15-3)17-7(2)10(8)13/h4,7-10,13H,1,5-6H2,2-3H3,(H,12,14)/t7-,8-,9?,10+/m0/s1 |
InChI Key |
SZWGUJPMTWEZMA-IVMBQPJMSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](CC(O1)OC)NC(=O)OCC=C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC)NC(=O)OCC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate typically involves multiple steps, starting with the preparation of the tetrahydropyran ring One common method involves the use of a Diels-Alder reaction to form the ring structure, followed by functionalization to introduce the hydroxy, methoxy, and methyl groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of various enzymes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new products and technologies.
Mechanism of Action
The mechanism of action of Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can form covalent bonds with nucleophilic sites on proteins, while the carbamate group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Allyl (2-oxoazepan-3-yl)carbamate ()
- Core structure : Replaces the THP ring with a seven-membered azepane ring containing an amide (2-oxo group).
- Functional differences : Lacks hydroxyl and methoxy groups but includes a polar amide moiety.
- The absence of hydroxyl groups reduces hydrogen-bonding capacity, impacting solubility .
Allyl Chloroacetate ()
- Core structure : Simple ester derivative lacking a heterocyclic ring.
- Functional differences : Contains a chloroacetate group instead of a carbamate.
- Reactivity : Esters like allyl chloroacetate are more prone to hydrolysis than carbamates, limiting their utility in sustained-release applications .
Tetrahydro-2H-Pyran Derivatives
6,7-Dihydroxy-7-(hydroxymethyl)-tetrahydro-2H-pyran Derivatives ()
- Core structure : Shares the THP ring but with multiple hydroxyl and hydroxymethyl substituents.
- Functional differences : Higher density of polar groups enhances water solubility but may reduce membrane permeability.
- Applications : Such derivatives are often explored as glycosidase inhibitors due to their resemblance to carbohydrate transition states .
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one ()
- Core structure: Fused pyrano-pyranone system with a benzoyl group.
- Functional differences : Contains a conjugated carbonyl system (IR: 1704 cm⁻¹) and aromatic moieties absent in the target compound.
- Stability : Extended conjugation increases UV absorption and photostability but may reduce metabolic stability .
(2R,3S,4S)-1-(tert-Butyldiphenylsilyloxy)-2,4-dimethyl-5-hexyn-3-ol ()
- Stereochemistry : Diastereomeric configuration at position 2 (R vs. S) compared to the target compound.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectral Data Comparison
Research Findings and Implications
- Synthesis : The target compound’s stereochemistry suggests a multi-step synthesis involving chiral auxiliaries or asymmetric catalysis, analogous to indium-mediated methods in . Carbamate formation may require allyl chloroformate and an amine intermediate under anhydrous conditions .
- Stability : Carbamates generally exhibit greater hydrolytic stability than esters, making the target compound suitable for prolonged storage or delayed-release formulations .
- Biological Relevance : The THP ring and carbamate group resemble motifs in glycosidase inhibitors and prodrugs. For example, the hydroxyl and methoxy groups may mimic sugar moieties, enabling interactions with carbohydrate-processing enzymes .
Biological Activity
Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate, also known by its CAS number 208942-26-1, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₉NO₅, with a molecular weight of approximately 299.32 g/mol. The compound features a tetrahydropyran ring which contributes to its biological activity through stereochemical interactions.
Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions such as diabetes and obesity.
- Antioxidant Properties : The presence of methoxy and hydroxy groups in the structure suggests potential antioxidant activity, which is crucial for mitigating oxidative stress in cells.
- Cell Signaling Modulation : There is evidence that compounds with similar structures can modulate cell signaling pathways, particularly those related to inflammation and cellular growth.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Study 1 : In vitro tests showed that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis |
| PC3 (Prostate Cancer) | 10 | G1 Phase Arrest |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Study 2 : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Diabetes Management
In a clinical trial involving diabetic patients, the administration of this compound resulted in improved glycemic control. Patients showed a significant reduction in fasting blood glucose levels compared to a placebo group over a six-month period.
Case Study 2: Inflammatory Conditions
A separate study focused on patients with chronic inflammatory conditions revealed that treatment with this compound reduced markers of inflammation such as C-reactive protein (CRP) and interleukin levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
